N-D-Gluconoyl L-methionate is a compound that combines the properties of D-gluconic acid and L-methionine. This compound is notable for its potential applications in biochemistry and biotechnology, particularly in metabolic engineering and microbial fermentation processes. The structure of N-D-Gluconoyl L-methionate suggests it may play a role in various biochemical pathways, potentially influencing metabolic fluxes and product yields.
N-D-Gluconoyl L-methionate can be derived from the enzymatic or chemical modification of its constituent parts: D-gluconic acid, a sugar acid produced by the oxidation of glucose, and L-methionine, an essential amino acid. Both components are widely available through natural sources or can be synthesized via microbial fermentation processes.
N-D-Gluconoyl L-methionate can be classified as a glycosylated amino acid. Glycosylation refers to the process of adding a sugar moiety to a molecule, which can alter its solubility, stability, and biological activity. This compound falls within the broader category of bioconjugates, which are important in drug design and delivery systems.
The synthesis of N-D-Gluconoyl L-methionate can be achieved through several methods:
The choice of method depends on factors such as desired yield, cost-effectiveness, and scalability. Enzymatic methods generally provide cleaner products but may require more complex setups for enzyme production and purification.
N-D-Gluconoyl L-methionate features a glycosidic bond linking D-gluconic acid to the sulfur-containing amino acid L-methionine. The molecular formula can be represented as .
The stereochemistry of L-methionine contributes to the biological activity of the compound, potentially influencing its interaction with biological targets.
N-D-Gluconoyl L-methionate may participate in various chemical reactions typical for glycosylated compounds:
Understanding these reactions is crucial for developing applications that require specific modifications or stability profiles for N-D-Gluconoyl L-methionate.
The mechanism of action for N-D-Gluconoyl L-methionate primarily involves its role as a substrate or cofactor in biochemical pathways. It may influence metabolic pathways related to sulfur metabolism due to its methionine component while also participating in carbohydrate metabolism through its gluconic acid structure.
Research indicates that compounds similar to N-D-Gluconoyl L-methionate can modulate enzyme activities involved in metabolic fluxes, thereby enhancing product yields in fermentation processes.
Relevant studies highlight the importance of these properties in determining how N-D-Gluconoyl L-methionate behaves in biological systems and industrial applications.
N-D-Gluconoyl L-methionate has potential applications in various scientific fields:
Research continues to explore the full range of applications for N-D-Gluconoyl L-methionate, particularly in enhancing metabolic engineering strategies for improved yields of valuable compounds.
The biosynthesis of N-D-gluconoyl L-methionate precursors in E. coli centers on two distinct sulfur assimilation pathways: the native trans-sulfurylation pathway and the heterologous direct-sulfurylation pathway. The trans-sulfurylation route involves three enzymatic steps catalyzed by MetA (homoserine O-succinyltransferase), MetB (cystathionine γ-synthase), and MetC (cystathionine β-lyase), which collectively convert homoserine to homocysteine using cysteine as a sulfur donor [1]. This pathway is tightly regulated through feedback inhibition by methionine and S-adenosylmethionine (SAM), limiting metabolic flux toward methionine derivatives [4].
In contrast, the direct-sulfurylation pathway – engineered into E. coli through metX and metY gene integration – bypasses these regulatory constraints. MetX (homoserine O-acetyltransferase) and MetY (O-acetylhomoserine sulfhydrylase) enable direct incorporation of inorganic sulfur into the methionine backbone via a two-step process [1]. Replacement of metA/metB with metX/metY from Cyclobacterium marinum or Deinococcus geothermalis resulted in 160-fold and 126-fold increases in methionine production, respectively, accumulating up to 700 mg/L in minimal MOPS medium [1]. This engineered pathway provides the essential methionine precursor required for subsequent gluconoylation reactions.
Table 1: Methionine Production Enhancement via Direct-Sulfurylation Pathway Engineering
Engineered Genes | Source Organism | Methionine Increase (Fold) | Accumulation (mg/L) |
---|---|---|---|
metX/metY | Deinococcus geothermalis | 160 | 700 |
metX/metY | Cyclobacterium marinum | 126 | 700 |
metX/metY | Leptospira interrogans | Moderate | Not reported |
metX/metY | Corynebacterium glutamicum | Moderate | Not reported |
The formation of N-D-gluconoyl L-methionate creates a metabolic interface where glucose catabolism intersects with methionine biosynthesis. Glucose-6-phosphate enters the pentose phosphate pathway (PPP), generating NADPH required for sulfate reduction – a critical step in sulfur assimilation for methionine synthesis [2]. Theoretical flux balance analysis reveals that E. coli's maximum methionine yield reaches 0.52 C-mol/C-mol glucose when sulfate serves as the sulfur source, underpinned by the transhydrogenase-mediated NADPH regeneration system [2].
Sulfur source selection profoundly impacts precursor availability for gluconoylation. Substitution of sulfate with thiosulfate increases theoretical methionine yield by 31% (0.68 C-mol/C-mol glucose) due to reduced ATP expenditure during sulfur activation [2]. This metabolic advantage stems from thiosulfate's direct assimilability via the CysND complex, bypassing the ATP-dependent sulfate reduction pathway. However, ATP maintenance requirements significantly constrain yield; at a maintenance requirement of 9.2 mmol ATP g⁻¹ h⁻¹, methionine yield plummets from 67.8% to 47% despite sulfide's thermodynamic advantages [2].
Table 2: Impact of Sulfur Sources on Methionine Biosynthetic Efficiency
Sulfur Source | Theoretical Max Yield (C-mol/C-mol glucose) | ATP Cost (mol/mol sulfur) | NADPH Requirement |
---|---|---|---|
Sulfate | 0.52 | 2 | High |
Thiosulfate | 0.68 | 0.5 | Moderate |
Sulfide | 0.68 | 0 | Low |
Methanethiol | 0.91 | 0 | None |
N-D-gluconoyl L-methionate formation occurs predominantly through non-enzymatic post-translational modification during recombinant protein expression. The reaction initiates when 6-phosphogluconolactone – an intermediate in the oxidative branch of the PPP – spontaneously reacts with N-terminal α-amino groups of proteins, particularly those with Met-Gly- sequences [3]. Subsequent phosphatase activity yields the stable N-D-gluconoyl adduct [7]. This modification exhibits remarkable specificity for N-termini, with no observed side-chain modifications at lysine residues [3].
The prevalence of gluconoylation is strain-dependent, with BL21(DE3) exhibiting particularly high modification rates due to a genetic lesion in the pgl gene encoding 6-phosphogluconolactonase [3]. This deficiency causes intracellular accumulation of 6-phosphogluconolactone, increasing its availability for nucleophilic attack. N-terminal processing further influences susceptibility: following methionine aminopeptidase (MAP) cleavage of the initiator methionine (favored when residue +2 is Gly, Ala, or Ser), the newly exposed N-terminus becomes highly reactive toward gluconoylation [3]. The modification demonstrates pH-dependent stability, hydrolyzing to free gluconate and native N-termini under acidic conditions (pH 5.8) at 37°C [3].
Advanced engineering approaches for enhancing N-D-gluconoyl L-methionate precursor supply employ multivariate modular pathway optimization:
Table 3: Metabolic Engineering Strategies for Methionine Pathway Optimization
Engineering Target | Specific Modification | Effect on Methionine Production |
---|---|---|
Regulatory Derepression | ΔmetJ + metAfbr (T242A/I296S/P298L) | 2.3-fold increase vs. wild-type |
Transport Engineering | ΔmetD + Ptrc::yjeH | 1.93 g/L in shake flasks |
Carbon Flux Redirection | ΔpykA/ΔpykF + ΔrhtA | 2.51 g/L in shake flasks |
Sulfur Assimilation Enhancement | cysEfbr + serAfbr + Ptrc::cysDN | 52.9% increase over base strain |
Cofactor Balancing | Ptrc::zwf + thiosulfate feeding | 21.28 g/L in 5-L bioreactor |
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